Di-tert-butyl glutarate

Description

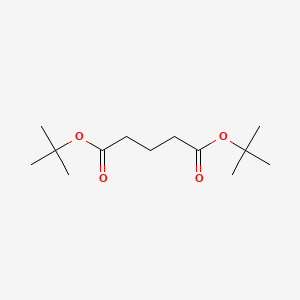

Di-tert-butyl glutarate (CAS: 43052-39-7) is an ester derivative of glutaric acid (C5 dicarboxylic acid) with two tert-butyl groups. Its molecular formula is C₁₃H₂₄O₄, and it has a molecular weight of 244.33 g/mol . Key physical properties include a density of 0.976 g/cm³, boiling point of 239.4°C at 760 mmHg, and a flash point of 99°C . The tert-butyl groups confer steric bulk, enhancing thermal stability compared to simpler esters (e.g., dimethyl glutarate) and making it resistant to hydrolysis under mild conditions. This compound is primarily utilized in organic synthesis as a protected intermediate for glutaric acid, enabling controlled release in acidic environments .

Properties

IUPAC Name |

ditert-butyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(2,3)16-10(14)8-7-9-11(15)17-13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJKNCDSABKERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195664 | |

| Record name | Di-tert-butyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43052-39-7 | |

| Record name | 1,5-Bis(1,1-dimethylethyl) pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43052-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F835TA85H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl glutarate can be synthesized through the esterification of glutaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid with an excess of tert-butyl alcohol and a catalytic amount of sulfuric acid. The reaction mixture is then refluxed until the esterification is complete, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl glutarate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glutaric acid and tert-butyl alcohol.

Reduction: Reduction of this compound can produce this compound alcohols.

Oxidation: Oxidative cleavage of the ester bonds can lead to the formation of glutaric acid derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Glutaric acid and tert-butyl alcohol.

Reduction: this compound alcohols.

Oxidation: Glutaric acid derivatives.

Scientific Research Applications

Di-tert-butyl glutarate has several applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

Pharmaceuticals: Investigated for potential use in drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients.

Material Science: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of di-tert-butyl glutarate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of ester bonds, which can be cleaved or formed under specific conditions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 2: Comparison of Glutarate Derivatives

| Property | This compound | Dimethyl Glutarate | Dibenzyl Glutarate |

|---|---|---|---|

| Molecular Weight | 244.33 | 160.17 | 312.40 |

| Boiling Point (°C) | 239.4 | ~195 | >300 |

| Hydrolysis Rate | Slow (acid-sensitive) | Moderate | Fast (hydrogenolysis) |

| Primary Application | Protected intermediate | Plasticizer | Pharmaceutical intermediate |

Sources:

Biological Activity

Di-tert-butyl glutarate (DTBG) is an ester compound with the chemical formula CHO and a molecular weight of 240.33 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is synthesized through the esterification of glutaric acid with tert-butyl alcohol. The synthesis typically involves the use of acid catalysts to facilitate the reaction, resulting in a compound that exhibits enhanced lipophilicity due to the presence of two tert-butyl groups. This structural feature can influence its biological activity by improving membrane permeability and solubility in organic solvents .

Metabolic Stability

The metabolic stability of compounds containing tert-butyl groups is often a concern due to their susceptibility to oxidative metabolism. Research indicates that replacing tert-butyl groups with more stable moieties can enhance the metabolic profile of related compounds. This finding suggests that modifications to DTBG could lead to derivatives with improved biological activity and reduced metabolic degradation .

Table 1: Summary of Biological Activities Related to this compound

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation through various pathways, including apoptosis and cell cycle arrest.

- Metabolic Pathways : The metabolism of DTBG and its derivatives may influence their efficacy in biological systems. Understanding these pathways is crucial for optimizing their therapeutic potential.

- Antioxidant Activity : Compounds with tert-butyl groups often exhibit antioxidant properties, which can mitigate oxidative stress in cells, further enhancing their therapeutic profiles .

Q & A

Q. What are the established synthetic routes for Di-tert-butyl glutarate, and how can purity be optimized?

this compound is synthesized via esterification of glutaric acid with tert-butanol under acidic catalysis. A common method involves refluxing glutaric anhydride with tert-butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. To optimize purity, fractional distillation or column chromatography can isolate the product, followed by characterization via NMR (e.g., monitoring tert-butyl proton signals at δ ~1.2-1.4 ppm) and mass spectrometry (molecular ion peak at m/z 260 for C₁₃H₂₄O₄) . Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize diastereomer formation.

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

Key techniques include:

- GC-MS : For volatile derivatives; use splitless injection with a polar column (e.g., DB-WAX) to resolve esters.

- ¹H/¹³C NMR : Identify tert-butyl groups (singlets at δ ~1.2-1.4 ppm in ¹H; δ ~27-29 ppm in ¹³C) and ester carbonyls (δ ~170 ppm in ¹³C).

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and tert-butyl C-H vibrations (~1360 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for quantification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from oxidizers. Toxicity data for this compound is limited, but analogous esters (e.g., dimethyl glutarate) show low acute toxicity (LD₅₀ >2000 mg/kg in rats), though prolonged exposure may irritate mucous membranes .

Advanced Research Questions

Q. How can researchers address the lack of in vivo toxicological data for this compound?

Conduct subchronic inhalation or oral exposure studies in rodents, focusing on NOAEC/LOAEC determination. Key endpoints include liver enzyme activity (ALT/AST), renal histopathology, and neurobehavioral effects. For preliminary risk assessment, apply read-across from structurally similar esters (e.g., dimethyl glutarate, which showed olfactory epithelium degeneration at 20 mg/m³ in rats) . Adjust for molar mass differences (e.g., this compound has ~2.3× the molecular weight of dimethyl glutarate, requiring dose adjustments).

Q. What methodological challenges arise in quantifying this compound metabolites in biological matrices?

Metabolites like glutaric acid and tert-butanol may interfere with endogenous compounds. Use isotope dilution assays (e.g., ¹³C-labeled internal standards) for LC-MS/MS quantification. Derivatize glutaric acid with BSTFA for GC-MS analysis. In urine, solid-phase extraction (C18 cartridges) followed by LC-TOF/MS can detect low-abundance metabolites. Note that glutaric aciduria (e.g., 9–216 mmol/mol creatinine in pathological cases) complicates background correction .

Q. How can computational modeling bridge gaps in understanding this compound’s environmental fate?

Apply QSAR models (e.g., EPI Suite) to predict biodegradation (BIOWIN score) and bioaccumulation (LogKow). Molecular dynamics simulations can estimate hydrolysis rates in aquatic systems (tert-butyl groups hinder hydrolysis compared to methyl esters). Pair with experimental validation via OECD 301B ready biodegradability tests .

Contradictions and Limitations in Current Data

- Toxicological Classifications : Dimethyl glutarate lacks harmonized CLP classification, while diisobutyl glutarate has no EU-LCI value due to insufficient data. This complicates read-across strategies for this compound .

- Analytical Sensitivity : Existing methods for glutarate esters in biological samples lack standardization, risking false positives in metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.